![molecular formula C15H21O7P B12595168 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid CAS No. 604003-01-2](/img/structure/B12595168.png)
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares a similar phosphoryl group but differs in the backbone structure.
2-Carboxyethyl(phenyl)phosphinic acid: Similar in having a carboxyethyl group but with different substituents on the phosphoryl group.
Uniqueness
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
604003-01-2 |
|---|---|
Fórmula molecular |
C15H21O7P |
Peso molecular |
344.30 g/mol |
Nombre IUPAC |
2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
SZCDXRVHERMEJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


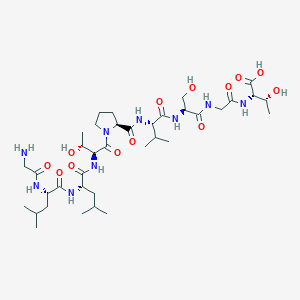
![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)
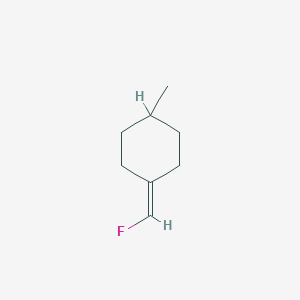

![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
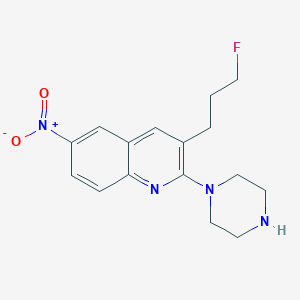

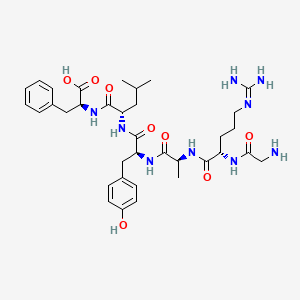
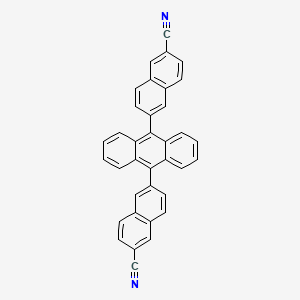
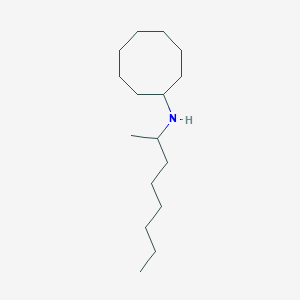
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
